molecular formula C11H13NO B8518076 2-(4-Hydroxyphenyl)-3-methylbutyronitrile

2-(4-Hydroxyphenyl)-3-methylbutyronitrile

Cat. No. B8518076
M. Wt: 175.23 g/mol
InChI Key: UMYCEVQRDMCARW-UHFFFAOYSA-N
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Patent
US04405529

Procedure details

A mixture of 2-(4-hydroxyphenyl)-3-methylbutyronitrile (25.0 g; 0.1427 mol), 2-propanol (230 ml), and 25.8% aqueous sodium hydroxide (103 ml; 0.857 mol) is stirred in a pressure vessel and chlorodifluoromethane (36.4 g; 0.421 mol) is added over a period of 52 minutes with cooling to control the exotherm and to maintain the temperature of the reaction mixture below 52° C. The reaction mixture is then stirred for an additional 11/2 hours. Water (700 ml) and ether (300 ml) are then added to the reaction mixture and the two phase mixture is separated. The ether solution is washed twice with water (1000 ml+500 ml) and then with saturated brine (300 ml). It is then dried and evaporated under vacuum to yield 30.48 g (94.8%) of a clear, very slightly yellow liquid, shown to be 85.9% pure by gas-liquid chromatography. This corresponds to a yield of 81.4%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([CH3:13])[CH3:12])[C:9]#[N:10])=[CH:4][CH:3]=1.CC(O)C.[OH-].[Na+].Cl[CH:21]([F:23])[F:22]>CCOCC.O>[F:22][CH:21]([F:23])[O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:11]([CH3:13])[CH3:12])[C:9]#[N:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C#N)C(C)C
Name
Quantity
230 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
103 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred in a pressure vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture below 52° C
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for an additional 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the two phase mixture is separated
WASH
Type
WASH
Details
The ether solution is washed twice with water (1000 ml+500 ml)
CUSTOM
Type
CUSTOM
Details
It is then dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 30.48 g (94.8%) of a clear, very slightly yellow liquid

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)C(C#N)C(C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.